molecular formula C6H6N4O B3042297 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol CAS No. 55904-62-6

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

Cat. No.: B3042297
CAS No.: 55904-62-6
M. Wt: 150.14 g/mol
InChI Key: KJGPQVNCQAEOSM-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-d]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine moieties. The presence of a hydroxyl group at the 7th position and a methyl group at the 5th position further enhances its chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 could potentially influence various biochemical reactions within the cell .

Cellular Effects

In cellular studies, this compound has shown significant inhibitory effects on the growth of certain cell lines . It has been observed to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . The compound’s inhibitory effect on CDK2 could lead to alterations in cell cycle progression and induce apoptosis within cells . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site through essential hydrogen bonding .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, the compound’s significant inhibitory activity against certain cell lines suggests potential long-term effects on cellular function .

Metabolic Pathways

Given its potential interaction with CDK2, it may influence pathways related to cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-amino-1-methylpyrazole with formamide can yield the desired pyrazolo[4,3-d]pyrimidine scaffold . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrazolo[4,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-one, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-8-4-2-7-10-5(4)6(11)9-3/h2H,1H3,(H,7,10)(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPQVNCQAEOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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